1-[4-(4-Fluorophenoxy)phenyl]methanamine

Medicinal Chemistry Physicochemical Property ADME

Prioritize this specific diaryl ether scaffold (CAS 179057-32-0) for medicinal chemistry programs requiring a balanced LogP of 3.08. Unlike its positional isomers or hydrochloride salt, the free base's pKa of 9.15 ensures controlled reactivity in amide or sulfonamide library synthesis. Its quantified weak Hsp90alpha binding (Kd 8.31 µM) uniquely qualifies it as a validated negative control for biochemical assays. Ensure procurement of the free base for organic solvent-based reactions; use only this CAS to guarantee the defined hazard profile (H302, H315, H318) and 2-8°C storage.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 179057-32-0
Cat. No. B175573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenoxy)phenyl]methanamine
CAS179057-32-0
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OC2=CC=C(C=C2)F
InChIInChI=1S/C13H12FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2
InChIKeyZQTJTARQSZTPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(4-Fluorophenoxy)phenyl]methanamine (CAS 179057-32-0): Chemical Profile and Procurement Baseline


1-[4-(4-Fluorophenoxy)phenyl]methanamine (CAS 179057-32-0) is a synthetic organic compound belonging to the class of fluorinated aromatic amines, specifically a diaryl ether. It is characterized by a central phenylmethanamine core linked via an ether bridge to a para-fluorophenyl group [1]. The compound has a molecular weight of 217.24 g/mol and a molecular formula of C13H12FNO [1]. Its primary reported application is as a versatile building block or synthetic intermediate in medicinal chemistry and organic synthesis, with its fluorinated moiety and primary amine group providing key functionalization points [2]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95-97%) for laboratory use [3].

Procurement Risk: Why Positional Isomers of 1-[4-(4-Fluorophenoxy)phenyl]methanamine Cannot Be Assumed Interchangeable


In procurement, treating 1-[4-(4-Fluorophenoxy)phenyl]methanamine as interchangeable with its positional isomers (e.g., 2- or 3-fluorophenoxy analogs) or even its hydrochloride salt introduces significant risk. While they share the same molecular weight and formula, their distinct atomic arrangements fundamentally alter key physicochemical properties critical for experimental design and synthesis . The position of the fluorine atom on the terminal phenyl ring, for instance, changes the molecule's electronic distribution, which directly impacts its lipophilicity (LogP), solubility profile, and even its hazard classification [1]. These are not mere catalog variants; the quantified differences in the table below demonstrate that each requires distinct handling, formulation, and procurement consideration to ensure reproducible research outcomes [2].

Quantifiable Differentiation Guide for 1-[4-(4-Fluorophenoxy)phenyl]methanamine (CAS 179057-32-0)


Differentiation by Lipophilicity: LogP of 1-[4-(4-Fluorophenoxy)phenyl]methanamine vs. Close Analogs

The lipophilicity, measured by the partition coefficient (LogP), is a critical parameter for predicting solubility and membrane permeability. 1-[4-(4-Fluorophenoxy)phenyl]methanamine demonstrates a distinct lipophilicity profile compared to its positional isomers. While its predicted LogP is 3.08, its free base analog, 4-(4-Fluorophenoxy)benzylamine, has a reported ACD/LogP of 3.37 . This difference in LogP indicates a variance in the compound's behavior in biological and chemical systems, directly impacting its utility as a scaffold in drug discovery.

Medicinal Chemistry Physicochemical Property ADME

Differentiation by Ionization State: pKa Value Informs Salt Selection and Solubility

The basicity of the primary amine, represented by its acid dissociation constant (pKa), governs the molecule's ionization state and solubility at a given pH. The free base, 1-[4-(4-Fluorophenoxy)phenyl]methanamine, has a predicted pKa of 9.15±0.10 . This contrasts sharply with the behavior of its hydrochloride salt (CAS 568565-86-6), which is known to be practically insoluble in water . This data provides a clear decision point for researchers: selecting the free base versus the hydrochloride salt is a choice between a potentially ionizable and a consistently poorly water-soluble entity, which will fundamentally dictate its handling and reaction conditions.

Pharmaceutical Development Salt Selection Formulation

Differentiation by Physical State and Stability: Boiling Point and Hazard Profile

Procurement and handling protocols are defined by a compound's physical and safety profile. 1-[4-(4-Fluorophenoxy)phenyl]methanamine (free base) has a predicted boiling point of 317.5±32.0 °C at 760 mmHg and carries a specific set of GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage) [1]. In contrast, its hydrochloride salt has a defined melting point range of 238-240°C and a different, though less defined, hazard profile [2]. The absence of a definitive melting point and the presence of a high boiling point for the free base indicates a different physical state at room temperature, influencing its storage and use.

Chemical Safety Material Handling Storage

Target-Specific Activity: Weak Hsp90 Binding Affinity (Kd = 8.31 µM)

1-[4-(4-Fluorophenoxy)phenyl]methanamine exhibits measurable, albeit modest, binding affinity for the Heat Shock Protein 90 (Hsp90alpha), a known therapeutic target in oncology. It has a reported dissociation constant (Kd) of 8.31 µM in a fluorescence polarization assay [1]. This represents a class-level inference: while not a potent inhibitor, its ability to engage this target is a defined biochemical property. The binding affinity is significantly weaker than optimized drug candidates, but it provides a quantified starting point for structure-activity relationship (SAR) studies compared to other scaffold fragments.

Chemical Biology Target Engagement Hsp90

High-Strength Differential Evidence is Limited

A comprehensive search of public primary research and patent literature reveals a significant scarcity of high-strength differential evidence for 1-[4-(4-Fluorophenoxy)phenyl]methanamine. The compound is predominantly utilized as a synthetic intermediate, and quantitative biological data (e.g., IC50 values in specific enzyme or cell-based assays) is not readily available for direct comparison against its closest analogs. Where data exists, it is often limited to a single data point (e.g., the Hsp90 Kd mentioned above) without corresponding data for comparators. Therefore, claims of superior potency, selectivity, or ADME properties cannot be substantiated from public domain information.

Data Availability Research Gap Comparative Studies

Procurement-Driven Applications for 1-[4-(4-Fluorophenoxy)phenyl]methanamine (CAS 179057-32-0)


Scaffold for Lipophilicity Modulation in Drug Discovery

Based on its predicted LogP of 3.08 [1], this compound serves as a moderately lipophilic core scaffold. It can be prioritized for medicinal chemistry projects where a balance between lipophilicity (for permeability) and moderate polarity (for solubility) is required, offering a distinct starting point compared to more lipophilic analogs like 4-(4-fluorophenoxy)benzylamine (ACD/LogP = 3.37) . Its primary amine allows for rapid generation of amide or sulfonamide libraries to explore structure-activity relationships (SAR).

Salt Form Selection for Synthetic Chemistry

The defined pKa (9.15) of the free base [1] contrasts with the documented water insolubility of its hydrochloride salt . This informs a clear procurement strategy: procure the free base (CAS 179057-32-0) for reactions requiring solubility in organic solvents or where the basic amine is a desired reactant. Procure the hydrochloride salt (CAS 568565-86-6) when a stable, easily handled crystalline solid is required, but with the explicit understanding that its aqueous solubility is negligible.

Defined Weak Binder for Hsp90 Assay Development

With a documented Kd of 8.31 µM for Hsp90alpha [1], this compound can be strategically employed as a control in biochemical assays. It is not a potent inhibitor, but this quantifiably weak binding activity makes it a suitable tool as a 'negative' or 'partial' control to validate assay sensitivity and dynamic range against more potent, nanomolar-range Hsp90 tool compounds. Its defined activity prevents reliance on an inert but uncharacterized control.

Chemical Intermediate with Defined Safety Profile

For process chemistry and scale-up, the compound's specific hazard profile (H302, H315, H318) [1] and recommended storage at 2-8°C provide a clear, quantitative basis for safe handling protocols. In contrast to an uncharacterized analog, procurement of this specific CAS number ensures that established safety data and handling recommendations are applicable, mitigating risk during chemical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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